molecular formula C15H12F2N6O3S B1683902 JNJ-7706621 CAS No. 443797-96-4

JNJ-7706621

Numéro de catalogue: B1683902
Numéro CAS: 443797-96-4
Poids moléculaire: 394.4 g/mol
Clé InChI: KDKUVYLMPJIGKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de JNJ-7706621 implique la préparation d'un composé sulfonamide à base de triazole. La voie de synthèse comprend généralement la formation du cycle triazole suivie de la formation de la sulfonamide. Des conditions de réaction spécifiques telles que la température, les solvants et les catalyseurs sont optimisées pour atteindre un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour assurer la cohérence et la pureté du produit final. Le composé est généralement produit en lots avec une surveillance attentive des paramètres de réaction .

Analyse Des Réactions Chimiques

Types de réactions : JNJ-7706621 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus en profondeur pour leurs activités biologiques .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en inhibant les kinases dépendantes des cyclines et les kinases Aurora. Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire et la mitose. En inhibant ces kinases, this compound perturbe le cycle cellulaire, conduisant à l'arrêt du cycle cellulaire en phase G2-M et à l'induction de l'apoptose . Le composé interfère également avec l'état de phosphorylation de substrats clés tels que la protéine du rétinoblastome, contribuant ainsi à ses effets antiprolifératifs .

Composés similaires :

Unicité de this compound : this compound est unique en raison de son double inhibition des kinases dépendantes des cyclines et des kinases Aurora, offrant un spectre d'activité plus large contre les cellules cancéreuses. Son inhibition sélective de la prolifération des cellules tumorales tout en épargnant les cellules normales en fait un candidat prometteur pour la thérapie contre le cancer .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Uniqueness of JNJ-7706621: this compound is unique due to its dual inhibition of both cyclin-dependent kinases and Aurora kinases, providing a broader spectrum of activity against cancer cells. Its selective inhibition of tumor cell proliferation while sparing normal cells makes it a promising candidate for cancer therapy .

Activité Biologique

JNJ-7706621 is a potent dual inhibitor targeting cyclin-dependent kinases (CDKs) and Aurora kinases, making it a significant compound in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on various cancer cell lines, and its potential therapeutic applications.

This compound primarily inhibits several CDKs, particularly CDK1 and CDK2, which are crucial for cell cycle progression. It also targets Aurora kinases, which play a vital role in mitosis. The compound's mechanism can be summarized as follows:

  • Inhibition of CDK Activity : this compound effectively inhibits CDK1 and CDK2, leading to a delay in the G1 phase and arrest at the G2-M phase of the cell cycle. This inhibition disrupts normal cell division and promotes apoptosis in cancer cells .
  • Aurora Kinase Inhibition : The compound also inhibits Aurora-A and Aurora-B kinases, contributing to its antitumor effects by preventing proper chromosomal segregation during mitosis .

Cell Line Sensitivity

Studies have demonstrated that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For example:

  • U266 and RPMI8226 Cell Lines : Treatment with 5 μM this compound resulted in approximately 50-60% viable cells in both lines. The compound induced apoptosis, as evidenced by increased sub-G1 populations in flow cytometry analyses .
  • HeLa Cells : this compound treatment led to significant accumulation of cells with 4N DNA content, indicating G2-M arrest. This effect was dose-dependent, with higher concentrations yielding greater cytotoxicity .

Table 1: Inhibition Profile of this compound on Various Kinases

Kinase TypeIC50 (μM)Activity Level
CDK10.03High
CDK20.05High
Aurora-A0.15Moderate
Aurora-B0.20Moderate
VEGF-R20.5Low
FGF-R20.6Low

In Vivo Studies

The efficacy of this compound has been evaluated in various xenograft models:

  • Tumor Growth Inhibition : In a study involving female nu/nu mice implanted with A375 tumor fragments, this compound demonstrated significant antitumor activity across multiple dosing schedules. The results indicated a direct correlation between cumulative dosage and tumor growth inhibition .

Case Study: Tumor Xenograft Model

In a controlled experiment:

  • Mice were treated with varying doses of this compound starting from day one post-tumor implantation.
  • Statistical analysis showed significant differences in tumor sizes between treated and control groups, confirming the compound's potential as an effective therapeutic agent.

Resistance Mechanisms

Research has identified potential resistance mechanisms to this compound:

  • ABCG2 Overexpression : In resistant HeLa cell lines (HeLa-6621), ABCG2 was found to be overexpressed, leading to reduced intracellular accumulation of this compound. This suggests that targeting ABCG2 may enhance the efficacy of this compound in resistant tumors .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of JNJ-7706621, and how do its inhibitory activities compare across these targets?

this compound is a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases. Its most potent activity is against CDK1 (IC50 = 9 nM) and CDK2 (IC50 = 4 nM), with weaker inhibition of CDK3 (IC50 = 3 nM), CDK4 (58 nM), and CDK6 (253 nM). It also inhibits Aurora-A (IC50 = 11 nM) and Aurora-B (IC50 = 15 nM). Selectivity profiling shows minimal activity against Plk1 or Wee1 kinases .

Q. What in vitro models have been used to assess this compound’s anticancer efficacy, and what key outcomes were observed?

Common models include HeLa (cervical cancer), U937 (leukemia), HCT-116 (colon cancer), and A375 (melanoma) cells. At 0.5–3 μM, this compound induces G2/M arrest, delays G1 exit, activates apoptosis (via caspase-3/PARP cleavage), and reduces colony formation. Normal cells (e.g., MRC-5 fibroblasts) show 10-fold lower sensitivity (IC50 = 3.67–5.42 μM) .

Q. How does this compound affect cell cycle progression in cancer cells?

this compound disrupts CDK1/cyclin B activity, reducing phosphorylation of retinoblastoma (Rb) protein and altering CDK1 phosphorylation at Thr161 and Tyr15. This leads to G2/M arrest and endoreduplication (DNA replication without cell division). In HeLa cells, prolonged exposure triggers apoptosis and reduces clonogenicity .

Q. What in vivo evidence supports this compound’s antitumor activity?

In A375 melanoma xenografts, oral or intraperitoneal administration (100–150 mg/kg) causes tumor regression. Efficacy correlates with dose-dependent inhibition of CDK1 and Aurora kinases, validated via immunohistochemical analysis of tumor tissues .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Variability in IC50 values (e.g., CDK1: 9 nM vs. 0.009 μM) may stem from differences in assay conditions (e.g., peptide substrates, ATP concentrations) or cell line heterogeneity. To standardize results, use consistent kinase assay protocols (e.g., ADP-Glo™) and validate findings across multiple models .

Q. What mechanisms underlie acquired resistance to this compound, and how can they be experimentally addressed?

HeLa cells develop 16-fold resistance after incremental this compound exposure, mediated by ABCG2 efflux pump upregulation. Strategies to overcome resistance include co-administering ABCG2 inhibitors (e.g., Ko143) or using CRISPR/Cas9 to knockout ABCG2 .

Q. How can the dual inhibition of CDKs and Aurora kinases by this compound be dissected to determine their individual contributions to efficacy?

Use selective inhibitors (e.g., CDK1/2 inhibitor RO-3306, Aurora inhibitor VX-680) in combination studies. Synergy analysis (e.g., Chou-Talalay method) or siRNA knockdown of specific kinases can isolate their roles in cell cycle arrest or apoptosis .

Q. What methodological considerations are critical for optimizing in vivo dosing protocols for this compound?

Key parameters include:

  • Dose selection : Start with 100 mg/kg (oral) and adjust based on toxicity (e.g., body weight loss >20% indicates overdosing).
  • Pharmacokinetics : Monitor plasma half-life and tumor drug accumulation via LC-MS/MS.
  • Endpoint metrics : Measure tumor volume regression, mitotic index (pH3 staining), and apoptosis (TUNEL assay) .

Q. How does this compound’s efficacy vary across cancer subtypes with distinct genetic backgrounds (e.g., p53 status)?

this compound acts independently of p53, Rb, or P-glycoprotein status. In p53-mutant MDA-MB-231 breast cancer cells, it induces apoptosis and G2/M arrest similarly to p53-wild-type models. However, p53-null cells may require higher doses due to reduced apoptotic priming .

Q. What experimental approaches are recommended for studying this compound’s effects on normal cells?

Use primary human cells (e.g., HUVECs, HASMCs) at lower doses (1–3 μM) to avoid cytotoxicity. Assess senescence (SA-β-gal staining) and long-term genomic instability (micronucleus assay). Compare results to tumor cells to validate selectivity .

Q. Methodological Guidelines

  • Data Validation : Replicate IC50 measurements using orthogonal assays (e.g., Western blot for phospho-CDK1 vs. luminescent kinase assays) .
  • In Vivo Reporting : Adhere to ARRIVE guidelines for animal studies, detailing dosing regimens, randomization, and blinding .
  • Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activity assays to distinguish early vs. late apoptosis .

Propriétés

IUPAC Name

4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKUVYLMPJIGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416207
Record name JNJ-7706621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443797-96-4
Record name JNJ-7706621
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443797964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-7706621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-7706621
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GK72DON8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.